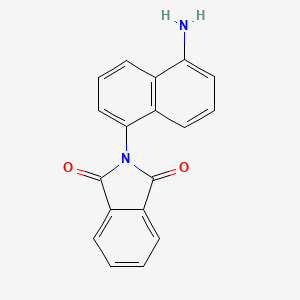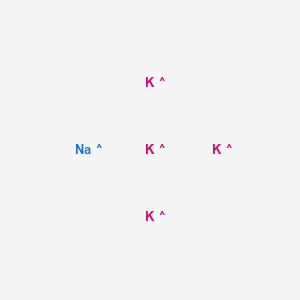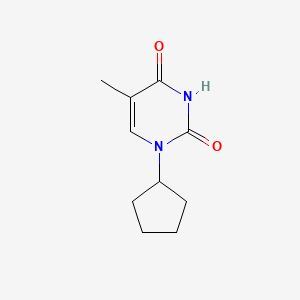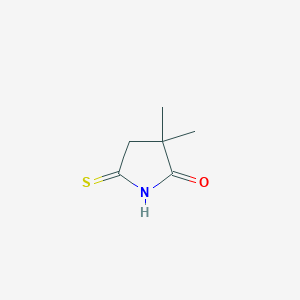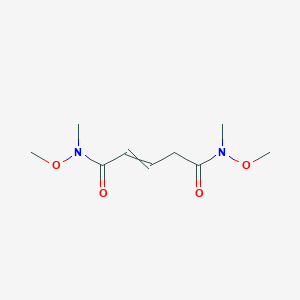
N~1~,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide: is a chemical compound with the molecular formula C9H18N2O4. It is a type of diamide, characterized by the presence of two methoxy groups and two methyl groups attached to a pent-2-enediamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide typically involves the reaction of dimethylamine with a suitable precursor, such as a pentenediamide derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide is used as a reagent in various organic synthesis reactions. It serves as a building block for more complex molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules .
Medicine: Research in medicine explores its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceuticals .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide (DMF): A common solvent with similar structural features.
Dimethylacetamide (DMAc): Another solvent with comparable properties.
N,N-Dimethylmethoxyacetamide: Shares the dimethyl and methoxy functional groups.
Uniqueness: N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Propriétés
Numéro CAS |
115913-42-3 |
|---|---|
Formule moléculaire |
C9H16N2O4 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
N,N'-dimethoxy-N,N'-dimethylpent-2-enediamide |
InChI |
InChI=1S/C9H16N2O4/c1-10(14-3)8(12)6-5-7-9(13)11(2)15-4/h5-6H,7H2,1-4H3 |
Clé InChI |
PQFDZNHICFULOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC=CC(=O)N(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


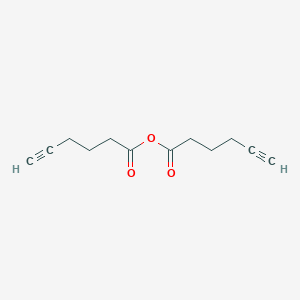
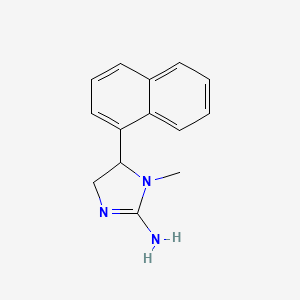
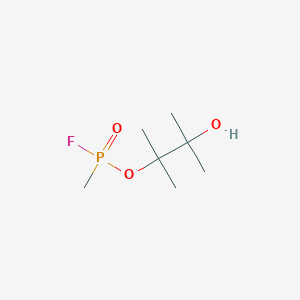
![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
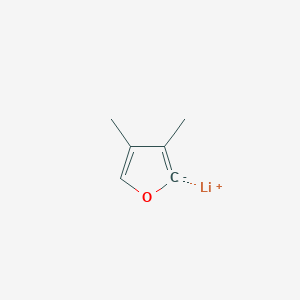
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)


